molecular formula C16H11N3O4S B11539014 N-(1,3-benzodioxol-5-yl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine

N-(1,3-benzodioxol-5-yl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine

Cat. No.: B11539014
M. Wt: 341.3 g/mol
InChI Key: JEJABRMMPFHKDN-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine is a complex organic compound characterized by the presence of a benzodioxole ring, a nitrophenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by the condensation of a thioamide with a haloketone under basic conditions.

    Introduction of the Benzodioxole Group: The benzodioxole moiety can be introduced via a nucleophilic substitution reaction using a suitable benzodioxole derivative.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is often introduced through a nitration reaction of an aromatic precursor, followed by coupling with the thiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzodioxol-5-yl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies have explored its activity as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for applications in materials science, including the development of advanced coatings and electronic materials.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with enzymes, receptors, or other molecular targets. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-yl)-4-phenyl-1,3-thiazol-2-amine: Lacks the nitro group, which may result in different reactivity and biological activity.

    N-(1,3-benzodioxol-5-yl)-4-(4-methylphenyl)-1,3-thiazol-2-amine: Contains a methyl group instead of a nitro group, potentially altering its chemical and biological properties.

Uniqueness

N-(1,3-benzodioxol-5-yl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine is unique due to the presence of both the nitrophenyl and benzodioxole groups, which confer distinct electronic and steric properties. These features can influence its reactivity, stability, and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H11N3O4S

Molecular Weight

341.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C16H11N3O4S/c20-19(21)12-4-1-10(2-5-12)13-8-24-16(18-13)17-11-3-6-14-15(7-11)23-9-22-14/h1-8H,9H2,(H,17,18)

InChI Key

JEJABRMMPFHKDN-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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